2-(1-Isothiocyanatopropyl)thiophene
CAS No.: 1249975-85-6
Cat. No.: VC5843119
Molecular Formula: C8H9NS2
Molecular Weight: 183.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249975-85-6 |
|---|---|
| Molecular Formula | C8H9NS2 |
| Molecular Weight | 183.29 |
| IUPAC Name | 2-(1-isothiocyanatopropyl)thiophene |
| Standard InChI | InChI=1S/C8H9NS2/c1-2-7(9-6-10)8-4-3-5-11-8/h3-5,7H,2H2,1H3 |
| Standard InChI Key | KATCHVMZAHTNPP-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CS1)N=C=S |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom) attached to a propyl chain terminating in an isothiocyanate group (). The IUPAC name, 2-(1-isothiocyanatopropyl)thiophene, reflects the substitution pattern at the second position of the thiophene ring. Key identifiers include:
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InChI:
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InChIKey: .
The stereochemistry and conformational flexibility of the propyl chain influence its reactivity, as the isothiocyanate group can engage in nucleophilic additions or cycloaddition reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural validation. The -NMR spectrum typically shows:
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Methyl () and methylene () protons from the propyl chain at 2.35–4.03 ppm .
The IR spectrum exhibits strong absorption bands for the isothiocyanate group () and thiophene ring vibrations ().
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(1-isothiocyanatopropyl)thiophene involves multi-step strategies:
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Thiophene Functionalization: A propyl chain is introduced at the thiophene’s second position via Friedel-Crafts alkylation or cross-coupling reactions.
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Isothiocyanate Incorporation: The terminal hydroxyl group of the propyl chain is converted to an isothiocyanate using thiophosgene or its safer alternatives (e.g., with amines) .
A representative reaction is:
This method yields moderate to high purity but requires stringent control of reaction conditions to avoid side products.
Green Synthesis Approaches
Recent advances emphasize solvent-free or one-pot methodologies to enhance sustainability. For instance, bis-thiourea intermediates (derived from aryl isothiocyanates) can condense with chloroacetic acid and aldehydes to form thiazolidinone derivatives, a strategy adaptable to 2-(1-isothiocyanatopropyl)thiophene synthesis .
Physicochemical Properties
Physical Parameters
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Molecular Weight: 183.29 g/mol.
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Boiling Point: Estimated at 240–260°C (extrapolated from similar thiophene derivatives) .
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Density: ~1.14 g/cm³ (analogous to Iberin, a related isothiocyanate) .
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Solubility: Miscible in chloroform and methanol; insoluble in water .
Stability and Reactivity
The compound is stable under inert atmospheres but hydrolyzes in the presence of moisture or strong acids/bases, releasing toxic hydrogen sulfide . Storage recommendations include refrigeration in airtight containers with desiccants.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Isothiocyanates are pivotal in drug discovery for their antimicrobial and anticancer properties. While 2-(1-isothiocyanatopropyl)thiophene itself is understudied, analogs like Iberin (3-methylsulfinylpropyl isothiocyanate) exhibit potent bioactivity, suggesting potential utility in medicinal chemistry .
Materials Science
Thiophene derivatives are integral to conductive polymers and organic semiconductors. The isothiocyanate group’s electrophilicity enables covalent bonding with amines or thiols, facilitating surface functionalization in sensors or optoelectronic devices .
Comparative Analysis with Related Compounds
| Property | 2-(1-Isothiocyanatopropyl)thiophene | Iberin (505-44-2) | 2-[(1S)-1-Isothiocyanatoethyl]thiophene (51704016) |
|---|---|---|---|
| Molecular Formula | |||
| Molecular Weight (g/mol) | 183.29 | 163.26 | 169.30 |
| Key Functional Groups | Isothiocyanate, Thiophene | Isothiocyanate, Sulfoxide | Isothiocyanate, Thiophene |
| Applications | Materials Science, Pharmaceuticals | Antimicrobial Agents | Organic Synthesis |
Future Directions
Further research should explore:
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